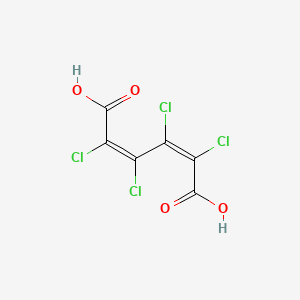

Tetrachloro-cis,cis-muconic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H2Cl4O4 |

|---|---|

Molecular Weight |

279.9 g/mol |

IUPAC Name |

(2Z,4Z)-2,3,4,5-tetrachlorohexa-2,4-dienedioic acid |

InChI |

InChI=1S/C6H2Cl4O4/c7-1(3(9)5(11)12)2(8)4(10)6(13)14/h(H,11,12)(H,13,14)/b3-1-,4-2- |

InChI Key |

OPEJMVTXTHBTBS-CCAGOZQPSA-N |

SMILES |

C(=C(C(=O)O)Cl)(C(=C(C(=O)O)Cl)Cl)Cl |

Isomeric SMILES |

C(=C(\Cl)/C(=O)O)(\Cl)/C(=C(/Cl)\C(=O)O)/Cl |

Canonical SMILES |

C(=C(C(=O)O)Cl)(C(=C(C(=O)O)Cl)Cl)Cl |

Origin of Product |

United States |

Biochemical Pathways of Tetrachloro Cis,cis Muconic Acid Formation

Microbial Transformation of Chlorinated Benzenes and Phenols

The journey to tetrachloro-cis,cis-muconic acid begins with the microbial breakdown of chlorinated aromatic hydrocarbons, such as chlorinated benzenes and phenols. These compounds are significant environmental contaminants due to their widespread use and resistance to degradation. nih.gov Certain microorganisms, however, have evolved specific catabolic pathways to utilize these compounds as a source of carbon and energy. nih.gov The initial steps in these pathways are crucial for destabilizing the stable aromatic ring, making it susceptible to cleavage.

The initial aerobic degradation of chlorinated benzenes is typically initiated by powerful oxidizing enzymes known as dioxygenases. These enzymes incorporate both atoms of molecular oxygen into the aromatic ring, a critical step that breaks the ring's aromaticity and introduces hydroxyl groups. This hydroxylation reaction is the first major step in transforming a recalcitrant chloroaromatic compound into a more manageable intermediate for the cell's metabolic machinery.

Following the initial dioxygenase attack and subsequent dehydrogenation reactions, a central intermediate is formed: a chlorocatechol. In the case of highly chlorinated benzenes like 1,2,3,4-tetrachlorobenzene (B165215), the resulting key intermediate is tetrachlorocatechol (B74200). nih.gov Chlorocatechols are substituted catechols that serve as the direct precursors for ring cleavage. The degradation of most chlorinated aromatics proceeds via these chlorocatechol intermediates, which are then channeled into specific ring-fission pathways. rug.nl

ortho-Cleavage Pathway in Chlorinated Aromatic Degradation

Once a chlorocatechol is formed, bacteria employ one of two main strategies for cleaving the aromatic ring: the meta-cleavage pathway or the ortho-cleavage pathway. The formation of tetrachloro-cis,cis-muconic acid is a hallmark of the ortho-cleavage pathway, also known as the β-ketoadipate pathway. frontiersin.orgresearchgate.net This pathway involves the cleavage of the bond between the two hydroxyl-bearing carbons of the catechol ring (intradiol cleavage). wikipedia.org

The key enzyme responsible for the ortho-cleavage of chlorocatechols is chlorocatechol 1,2-dioxygenase (EC 1.13.11.1), a non-heme iron(III) dioxygenase. nih.govwikipedia.orgnih.gov This enzyme catalyzes the conversion of chlorocatechols into chlorinated cis,cis-muconic acids. nih.govresearchgate.net

Many chlorocatechol 1,2-dioxygenases are inhibited by catechols with multiple chlorine substituents. However, certain specialized bacteria possess broad-spectrum chlorocatechol 1,2-dioxygenases capable of productively transforming highly chlorinated catechols. nih.gov An example is the TetC enzyme from Pseudomonas chlororaphis RW71, which can efficiently convert substrates like tetrachlorocatechol, which are typically strong inhibitors for other dioxygenases. nih.gov This enzyme exhibits unique characteristics, showing a broadened substrate spectrum compared to other known chlorocatechol dioxygenases. nih.gov

Table 1: Substrate Transformation by Purified TetC Chlorocatechol 1,2-Dioxygenase

| Substrate | Productive Transformation by TetC | Notes |

|---|---|---|

| 3-Chlorocatechol | Yes | Simultaneously transformed with 4,5-halogenated catechols. nih.gov |

| 4,5-Dichlorocatechol | Yes | Acts as a competitive inhibitor of catechol turnover. nih.gov |

| 3,4,5-Trichlorocatechol | Yes | Previously regarded as a strong inhibitor of ortho-cleaving dioxygenases. nih.gov |

| Tetrachlorocatechol | Yes | Previously regarded as a strong inhibitor of ortho-cleaving dioxygenases. nih.gov |

The direct enzymatic conversion of tetrachlorocatechol by a specialized chlorocatechol 1,2-dioxygenase results in the formation of tetrachloro-cis,cis-muconic acid. nih.gov This reaction is the definitive step in the synthesis of the target compound. In laboratory assays using the purified TetC enzyme from Pseudomonas chlororaphis RW71, the conversion of tetrachlorocatechol to the corresponding tetrachloromuconic acid has been unequivocally demonstrated. nih.gov The product is typically detected after acidification, which prevents its spontaneous cycloisomerization, allowing for confirmation by methods such as gas chromatography-mass spectrometry (GC-MS). nih.gov

Characterization of Microorganisms Involved in Tetrachloro-cis,cis-Muconic Acid Production

The ability to produce tetrachloro-cis,cis-muconic acid is confined to a select group of microorganisms that can metabolize highly chlorinated aromatic compounds. The most well-characterized of these is Pseudomonas chlororaphis RW71, a bacterium capable of mineralizing 1,2,3,4-tetrachlorobenzene via a tetrachlorocatechol intermediate. nih.govresearchgate.net This strain harbors the tet gene cluster, which encodes the necessary enzymes for this specific degradative pathway, including the crucial broad-spectrum chlorocatechol 1,2-dioxygenase (TetC). nih.gov The presence of gene transcripts closely related to the chlorocatechol 1,2-dioxygenase of P. chlororaphis RW71 has been detected in contaminated environmental samples, indicating the in-situ activity of similar organisms in the bioremediation of chlorobenzenes. researchgate.net

Table 2: Microorganisms and Enzymes in Tetrachloro-cis,cis-Muconic Acid Formation

| Microorganism | Key Enzyme | Gene | Substrate | Product |

|---|---|---|---|---|

| Pseudomonas chlororaphis RW71 | Chlorocatechol 1,2-Dioxygenase | tetC | Tetrachlorocatechol | Tetrachloro-cis,cis-muconic acid nih.gov |

Enzymatic Systems of Pseudomonas chlororaphis RW71

Pseudomonas chlororaphis RW71 is a bacterium capable of utilizing 1,2,3,4-tetrachlorobenzene as its sole source of carbon and energy. nih.govnih.govnih.gov The degradation of this highly chlorinated compound proceeds through a specialized chlorocatechol pathway, leading to the formation of tetrachloro-cis,cis-muconic acid. nih.govnih.govnih.gov

The initial step in the pathway involves the conversion of 1,2,3,4-tetrachlorobenzene to tetrachlorocatechol. nih.govnih.govnih.gov This is followed by the crucial ring-cleavage step catalyzed by the enzyme chlorocatechol 1,2-dioxygenase . This enzyme facilitates the ortho-cleavage of the aromatic ring of tetrachlorocatechol, incorporating two atoms of molecular oxygen to yield tetrachloro-cis,cis-muconic acid. nih.govnih.govnih.gov

The activity of chlorocatechol 1,2-dioxygenase in P. chlororaphis RW71 has been shown to be induced during growth on 1,2,3,4-tetrachlorobenzene. nih.govnih.govnih.gov While the enzyme exhibits high activity towards less chlorinated catechols, it also transforms tetrachlorocatechol at a significant rate, enabling the bacterium to process this highly chlorinated substrate. nih.govnih.govnih.gov

The tetrachloro-cis,cis-muconic acid formed is subsequently metabolized through a series of enzymatic reactions. Due to its instability under acidic conditions used for analysis, it is often detected as its cyclic product, 2,3,5-trichlorodienelactone. nih.govnih.gov Further metabolites identified in the pathway include 2,3,5-trichloromaleyl acetic acid and 2,4-dichloro-3-oxoadipic acid, indicating a functional downstream degradation route. nih.govnih.govnih.gov

Key Metabolites in the Degradation of 1,2,3,4-Tetrachlorobenzene by Pseudomonas chlororaphis RW71

| Metabolite | Role in Pathway |

|---|---|

| Tetrachlorocatechol | Precursor to ring cleavage |

| Tetrachloro-cis,cis-muconic acid | Product of chlorocatechol 1,2-dioxygenase activity |

| 2,3,5-Trichlorodienelactone | Cyclic product of tetrachloro-cis,cis-muconic acid |

| 2,3,5-Trichloromaleyl acetic acid | Downstream metabolite |

| 2,4-Dichloro-3-oxoadipic acid | Downstream metabolite |

Other Bacterial Strains Exhibiting Similar Metabolic Capabilities

While Pseudomonas chlororaphis RW71 provides a well-documented example, other bacterial strains possess similar metabolic machinery for the degradation of chlorinated aromatic compounds, suggesting the potential for tetrachloro-cis,cis-muconic acid formation.

Pseudomonas sp. strain P51 , for instance, is known to degrade chlorinated benzenes. nih.gov This strain harbors the tcbCDEF gene cluster on its plasmid pP51, which encodes the enzymes for chlorocatechol metabolism. nih.gov The gene tcbC encodes a chlorocatechol 1,2-dioxygenase, an enzyme type that is specialized for the cleavage of chlorinated catechols. nih.gov The presence of this gene cluster strongly indicates a capability for metabolizing highly chlorinated catechols, which would lead to the formation of corresponding chlorinated muconic acids.

Similarly, Pseudomonas sp. strain PS14 has been shown to grow on 1,2,4,5-tetrachlorobenzene. nih.gov The metabolic pathway in this strain proceeds through the formation of 3,4,6-trichlorocatechol (B154911), which then undergoes ortho-cleavage to produce 2,3,5-trichloromuconate. nih.gov This demonstrates a parallel pathway for a closely related tetrachlorinated compound, suggesting that the enzymatic systems in this and similar strains could potentially process tetrachlorocatechol to form tetrachloro-cis,cis-muconic acid.

Bacteria from the genus Rhodococcus are also well-known for their ability to degrade a wide range of aromatic hydrocarbons, including chlorinated varieties. nih.govnih.gov Strains such as Rhodococcus ruber and Rhodococcus pyridinivorans have been identified to degrade lower-chlorinated PCBs and chlorobenzoates. nih.gov Their metabolic versatility, often involving dioxygenase-initiated pathways, points towards the likelihood of encountering strains within this genus that can transform tetrachlorinated precursors via a pathway involving tetrachloro-cis,cis-muconic acid.

The degradation of pentachlorophenol (B1679276) (PCP) by some bacteria also proceeds through tetrachlorinated intermediates. For example, certain bacterial degradation pathways of PCP involve the formation of tetrachlorohydroquinone, which is structurally related to tetrachlorocatechol. nih.gov While the subsequent steps may vary, the ability to handle tetrachlorinated aromatic rings is a key characteristic of these organisms.

Bacterial Strains with Demonstrated or Inferred Capability for Chlorinated Muconic Acid Formation

| Bacterial Strain | Relevant Substrate(s) | Key Metabolic Feature |

|---|---|---|

| Pseudomonas sp. P51 | Chlorinated benzenes | Possesses tcb gene cluster for chlorocatechol degradation |

| Pseudomonas sp. PS14 | 1,2,4,5-Tetrachlorobenzene | Degrades via 3,4,6-trichlorocatechol to 2,3,5-trichloromuconate |

| Rhodococcus spp. | Polychlorinated biphenyls (PCBs), Chlorobenzoates | Broad specificity dioxygenase enzymes |

Enzymatic Transformations and Further Metabolism of Tetrachloro Cis,cis Muconic Acid

Chloromuconate Cycloisomerase Activity on Tetrachloro-cis,cis-Muconic Acid

The initial and crucial step in the metabolism of tetrachloro-cis,cis-muconic acid is its conversion by the enzyme chloromuconate cycloisomerase. nih.govresearchgate.net This enzyme, also known as muconate cycloisomerase II, belongs to the isomerase family and specifically acts on chlorinated muconic acids. wikipedia.org Its activity is indispensable for the degradation of chloroaromatic compounds via the modified ortho-cleavage pathway. mdpi.comrhea-db.org

Stereospecificity of Cycloisomerization Reactions

The cycloisomerization of muconates is a stereospecific process. For instance, both cis,cis-muconate (B1241781) lactonizing enzyme from Trichosporon cutaneum and chloromuconate cycloisomerase from Pseudomonas sp. B13 convert cis,cis-muconate to (4S)-muconolactone through a syn lactonization. nih.gov However, the regiochemical course of the cyclization of 3-halo-cis,cis-muconates can differ depending on the specific enzyme, indicating distinct active site architectures. nih.gov This highlights the enzyme's precise control over the spatial arrangement of the reaction.

Formation of Chlorinated Dienelactones (e.g., Trichlorodienelactone)

Chloromuconate cycloisomerases catalyze the conversion of chlorinated muconic acids into dienelactones. rhea-db.org For example, the enzyme from Rhodococcus erythropolis 1CP converts 2-chloro-cis,cis-muconate (B1241311) exclusively to 5-chloromuconolactone. nih.govresearchgate.net In contrast, chloromuconate cycloisomerases encoded by plasmids pJP4 and pAC27 can convert 2-chloro-cis,cis-muconate to trans-dienelactone. nih.gov The formation of these chlorinated dienelactones is a critical step that prepares the molecule for further enzymatic attack and eventual mineralization.

Downstream Enzymatic Reactions

Following the formation of chlorinated dienelactones, a cascade of enzymatic reactions ensues, leading to intermediates that can enter the central metabolism.

Dienelactone Hydrolase Activity

Dienelactone hydrolases (DLH) are pivotal enzymes in the degradation pathway of chloroaromatic compounds, responsible for the hydrolysis of dienelactones to maleylacetates. mdpi.complos.org These enzymes are classified into different types based on their substrate specificity for cis- or trans-dienelactone isomers. nih.govasm.org For example, DLH from Pseudomonas knackmussii B13 is active against both isomers. plos.org The two structurally different dienelactone hydrolases from Cupriavidus necator JMP134, TfdEI and TfdEII, also catalyze the hydrolysis of both cis- and trans-dienelactones. plos.org This hydrolysis step is crucial for opening the lactone ring, making the carbon skeleton accessible for subsequent enzymatic reactions. nih.govebi.ac.uk

Maleylacetate (B1240894) Reductase and Subsequent Steps in Chlorinated Metabolic Pathways

Maleylacetate reductase plays a central role in funneling maleylacetate and its chlorinated derivatives into the 3-oxoadipate (B1233008) pathway. nih.govasm.org This enzyme catalyzes the NADH-dependent reduction of these compounds. nih.gov The conversion of maleylacetates with a halogen substituent at the C-2 position involves the consumption of two moles of NADH per mole of substrate and results in the elimination of the halide. nih.govepa.gov The affinity of the enzyme for the substrate is influenced by the properties of the halogen substituents. nih.gov Following the action of maleylacetate reductase, the resulting products are further metabolized through the conventional steps of the 3-oxoadipate pathway.

Intermediates and End Products of Tetrachloro-cis,cis-Muconic Acid Degradation

The enzymatic degradation of tetrachloro-cis,cis-muconic acid proceeds through a series of intermediates. The initial product of chloromuconate cycloisomerase action is a chlorinated dienelactone, such as trichlorodienelactone. nih.govnih.gov This is then hydrolyzed by dienelactone hydrolase to a chlorinated maleylacetate. plos.org Maleylacetate reductase subsequently converts this intermediate, often with concomitant dehalogenation, to compounds that can enter the Krebs cycle, such as succinyl-CoA and acetyl-CoA, leading to complete mineralization. nih.govnih.gov

Table 1: Key Enzymes in Tetrachloro-cis,cis-Muconic Acid Degradation

| Enzyme | EC Number | Function | Substrate(s) | Product(s) |

|---|---|---|---|---|

| Chloromuconate Cycloisomerase | 5.5.1.7 | Cycloisomerization of chlorinated muconic acids | Tetrachloro-cis,cis-muconic acid, 2-chloro-cis,cis-muconate | Chlorinated dienelactones (e.g., Trichlorodienelactone, 5-chloromuconolactone) |

| Dienelactone Hydrolase | 3.1.1.45 | Hydrolysis of dienelactones | Chlorinated dienelactones | Chlorinated maleylacetates |

| Maleylacetate Reductase | 1.3.1.32 | Reduction and dehalogenation of maleylacetates | Chlorinated maleylacetates | 3-oxoadipate and other TCA cycle intermediates |

Stability and Isomerization Phenomena of Tetrachloro Cis,cis Muconic Acid

Factors Influencing Isomerization (e.g., pH, Temperature)

While specific kinetic studies on the isomerization of tetrachloro-cis,cis-muconic acid are not extensively detailed in publicly available literature, the behavior of its parent compound, cis,cis-muconic acid, provides a foundational understanding. For unchlorinated cis,cis-muconic acid, isomerization to its other forms, such as cis,trans- and trans,trans-muconic acid, is heavily influenced by environmental conditions like pH and temperature.

pH: The reactivity and stability of muconic acid in aqueous solutions are strongly dependent on pH. rsc.org Under acidic conditions (pH below 7), cis,cis-muconic acid readily isomerizes to its more stable cis,trans-isomer. rsc.orgnrel.gov This process is initiated by the protonation of the carboxylic acid groups. Conversely, under alkaline conditions, the molecule exists as a deprotonated dianion, which is stable and does not isomerize for extended periods. rsc.org For tetrachloro-cis,cis-muconic acid, the four electron-withdrawing chlorine atoms would increase the acidity of the carboxylic acid groups, though the general principle of stability in alkaline conditions and isomerization in acidic conditions is expected to hold.

Temperature: Elevated temperatures accelerate the rate of isomerization and other reactions. For unchlorinated muconic acid, heating can trigger intramolecular cyclization, leading to the formation of lactones, a reaction that competes with isomerization. rsc.orgnrel.gov The reaction of muconic acid with chlorine dioxide, a process relevant to industrial bleaching, is also strongly dependent on temperature, with consumption rates increasing significantly at higher temperatures (e.g., 80°C). tandfonline.com It is anticipated that temperature would similarly increase the rate of isomerization for the tetrachlorinated derivative.

The table below summarizes the general influence of these factors, based on the behavior of the parent muconic acid.

| Factor | Condition | Effect on Isomerization of cis,cis-Muconic Acid |

| pH | Acidic (e.g., < 7) | Promotes isomerization to cis,trans-isomer |

| Alkaline | Stabilizes the cis,cis-isomer (as dianion) | |

| Temperature | Increase | Accelerates the rate of isomerization |

Comparative Stability with Unchlorinated and Monochlorinated Muconic Acid Isomers

The stability of muconic acid isomers is significantly affected by the degree of chlorination. The rate of aerobic biodegradation for chlorinated aromatic compounds generally decreases as the number of chlorine substituents on the benzene ring increases. This principle suggests that tetrachloro-cis,cis-muconic acid is more chemically stable and recalcitrant to degradation than its unchlorinated and monochlorinated analogs.

During the microbial degradation of chlorobenzoates, enzymes such as muconate cycloisomerase are involved in the conversion of chlorinated muconic acids. nih.govnih.gov Studies have identified specific enzymes that act on 2-chloro- and 3-chloro-cis,cis-muconic acid. nih.govnih.gov However, the degradation of highly chlorinated compounds is often slower and may be carried out only by specialized microorganisms. For instance, Pseudomonas chlororaphis RW71 has been shown to mineralize 1,2,3,4-tetrachlorobenzene (B165215), with tetrachloromuconic acid identified as a transient intermediate in the pathway. nih.govasm.org This indicates that while the compound can be degraded, its formation and subsequent breakdown are part of a complex biological process adapted to highly chlorinated substrates.

The increased stability of the tetrachloro- derivative is due to the strong carbon-chlorine bonds and the electronic effects of the chlorine atoms, which make the molecule less susceptible to both enzymatic and chemical attack compared to less chlorinated versions.

| Compound | Degree of Chlorination | Relative Stability/Recalcitrance (Inferred) |

| cis,cis-Muconic Acid | 0 | Low |

| Monochloro-cis,cis-muconic acid | 1 | Moderate |

| Tetrachloro-cis,cis-muconic acid | 4 | High |

Implications for Environmental Persistence and Analytical Detection

The chemical stability and isomerization characteristics of tetrachloro-cis,cis-muconic acid have direct consequences for its environmental persistence and the methods used for its detection.

Environmental Persistence: Chlorinated aromatic compounds are known for their environmental persistence. The high stability of tetrachloro-cis,cis-muconic acid suggests it is more recalcitrant than simpler muconic acids. Its appearance as a metabolite in the breakdown of other persistent pollutants means it can be transiently present in contaminated environments. nih.govgnedenko.net The persistence of such compounds is a concern because it increases the potential for long-term exposure and unforeseen environmental effects. pic.int The rate of degradation is determined by a combination of the substance's properties and environmental conditions, with factors like high pH and the presence of light potentially accelerating breakdown. pic.int

Analytical Detection: The accurate analysis of muconic acid isomers can be challenging due to their potential to isomerize during sample preparation and analysis, especially under acidic conditions or with the addition of heat. nrel.gov This instability necessitates controlled conditions, such as maintaining a neutral or alkaline pH and avoiding high temperatures during sample storage and workup.

Common analytical techniques for muconic acids include High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). researchgate.netmdpi.comnih.gov

HPLC: Can be used to separate different isomers, often using a C18 column and a UV detector. nih.gov The choice of mobile phase is critical for achieving good separation. mdpi.com

GC-MS: This technique often requires derivatization of the carboxylic acid groups (e.g., methylation) to make the analyte volatile. In studies of 1,2,3,4-tetrachlorobenzene degradation, tetrachloromuconic acid was identified as its methyl ester, confirming the utility of this method. nih.govasm.org

The potential for isomerization during analysis can lead to inaccurate quantification. nrel.gov Therefore, analytical methods must be carefully validated to ensure that the detected isomer distribution accurately reflects the original sample composition. This may involve rapid sample processing, derivatization to "lock" the isomeric form, and the use of appropriate standards for each isomer.

Analytical Methodologies for Tetrachloro Cis,cis Muconic Acid Detection and Quantification

Chromatographic Techniques

Chromatographic methods are fundamental for the separation of tetrachloro-cis,cis-muconic acid from complex mixtures prior to its detection and quantification.

High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) is a primary technique for the analysis of muconic acid and its derivatives. For tetrachloro-cis,cis-muconic acid, a reverse-phase HPLC method is generally appropriate. The addition of four electron-withdrawing chlorine atoms to the muconic acid backbone increases its polarity, which influences its retention behavior.

A typical HPLC-DAD method for a related compound, cis,cis-muconic acid, utilizes a C18 column. nih.gov The mobile phase often consists of an aqueous component with an organic modifier, such as methanol or acetonitrile, and an acid, like formic acid, to ensure the analyte is in its protonated form. nih.gov The DAD allows for the monitoring of absorbance at multiple wavelengths, which aids in the identification and purity assessment of the chromatographic peak. For cis,cis-muconic acid, the maximum absorbance is observed around 260 nm. nih.gov It is anticipated that the tetrachloro- derivative would exhibit a shift in its maximum absorption wavelength.

Table 1: Illustrative HPLC-DAD Parameters for Tetrachloro-cis,cis-muconic acid Analysis

| Parameter | Condition |

|---|---|

| Column | C18 reverse-phase (e.g., 4.6 mm x 150 mm, 5 µm particle size) nih.gov |

| Mobile Phase | A: Water with 0.1% formic acidB: Methanol nih.gov |

| Gradient | 5% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min nih.gov |

| Column Temperature | 40 °C nih.gov |

| Detection | Diode Array Detector (DAD) at an estimated 270-280 nm |

| Injection Volume | 10 µL |

Note: The parameters in Table 1 are based on established methods for similar compounds and may require optimization for tetrachloro-cis,cis-muconic acid.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the identification of volatile and semi-volatile organic compounds. Due to the low volatility of tetrachloro-cis,cis-muconic acid, a derivatization step is necessary to convert it into a more volatile form suitable for GC analysis. Common derivatization agents for carboxylic acids include silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or diazomethane to form methyl esters.

Table 2: General GC-MS Derivatization and Analysis Steps

| Step | Description |

|---|---|

| 1. Derivatization | Reaction with a silylating agent (e.g., BSTFA) or diazomethane to form a volatile ester. |

| 2. GC Separation | Use of a non-polar or medium-polarity capillary column (e.g., DB-5ms). |

| 3. Ionization | Electron Ionization (EI) at 70 eV is standard. |

| 4. Mass Analysis | A quadrupole or ion trap mass analyzer separates fragments based on their mass-to-charge ratio. |

| 5. Detection | An electron multiplier detects the ions to generate the mass spectrum. |

Spectroscopic Characterization Techniques

Spectroscopic techniques are invaluable for the structural confirmation and in situ monitoring of tetrachloro-cis,cis-muconic acid.

UV-Visible (UV-Vis) spectroscopy can be used for the in situ monitoring of reactions involving tetrachloro-cis,cis-muconic acid and for its identification. The conjugated diene system within the muconic acid structure results in strong UV absorbance. The parent cis,cis-muconic acid exhibits a characteristic absorption maximum at approximately 260 nm. nih.gov The presence of four chlorine atoms on the carbon backbone is expected to influence the electronic transitions, likely resulting in a bathochromic (red) shift of the absorption maximum. This characteristic absorbance can be utilized to monitor the concentration of the compound in solution over time.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method for the structural confirmation of organic molecules. For tetrachloro-cis,cis-muconic acid, both ¹H and ¹³C NMR would provide crucial information.

In the ¹H NMR spectrum, the chemical shifts and coupling constants of the two vinyl protons would confirm the cis,cis stereochemistry. The presence of the electron-withdrawing chlorine atoms would be expected to shift these proton signals downfield compared to the parent muconic acid.

In the ¹³C NMR spectrum, six distinct signals would be expected: two for the carboxylic acid carbons, two for the chlorine-bearing olefinic carbons, and two for the other olefinic carbons. The chemical shifts of these carbons would be significantly influenced by the chlorine substituents. While specific NMR data for tetrachloro-cis,cis-muconic acid is not widely published, the synthesis of cis,cis-muconic acid has been confirmed by ¹H NMR. lcms.cz

Table 3: Predicted NMR Spectral Features for Tetrachloro-cis,cis-muconic acid

| Nucleus | Predicted Chemical Shift Range (ppm) | Expected Multiplicity |

|---|---|---|

| ¹H | 6.5 - 8.0 | Doublet |

| ¹³C (C=O) | 165 - 175 | Singlet |

| ¹³C (C-Cl) | 120 - 140 | Singlet |

| ¹³C (C-H) | 130 - 150 | Singlet |

Note: The chemical shift ranges in Table 3 are estimations based on the structure and known effects of substituents in similar compounds.

Sample Preparation and Matrix Effects in Biological and Environmental Samples

The analysis of tetrachloro-cis,cis-muconic acid in biological (e.g., urine, plasma) and environmental (e.g., water, soil) samples is complicated by the presence of interfering substances known as the sample matrix. These matrix components can interfere with the ionization of the target analyte in mass spectrometry-based methods, leading to signal suppression or enhancement, collectively known as matrix effects. como.gov

Effective sample preparation is critical to minimize matrix effects and to concentrate the analyte to a detectable level. For aqueous samples, solid-phase extraction (SPE) is a commonly used technique. A sorbent material is chosen to retain the analyte of interest while allowing interfering compounds to pass through. The analyte is then eluted with a small volume of a suitable solvent. For chlorinated acids, various SPE cartridges can be employed.

To compensate for matrix effects that cannot be eliminated through sample cleanup, several strategies can be implemented:

Matrix-matched calibration: Standards are prepared in a sample matrix that is similar to the unknown samples to be analyzed.

Standard addition: Known amounts of the analyte are added to aliquots of the sample, and the concentration is determined by extrapolation.

Use of an isotopically labeled internal standard: A stable isotope-labeled version of the analyte is added to the sample at the beginning of the sample preparation process. This internal standard co-elutes with the analyte and experiences similar matrix effects, allowing for accurate quantification.

Dilution of the sample can also be a simple and effective way to reduce the concentration of interfering matrix components. nrel.gov

Challenges in Quantification of Isomers

The accurate quantification of tetrachloro-cis,cis-muconic acid is frequently complicated by the presence of its stereoisomers, such as the cis,trans and trans,trans forms. Stereoisomers are compounds that share the same molecular formula and connectivity of atoms but differ in the spatial arrangement of those atoms. libretexts.org This similarity in structure presents significant analytical challenges, as isomers often exhibit nearly identical physical and chemical properties, making their separation and individual quantification a complex task. biocompare.com The primary difficulties in the quantification of tetrachloro-cis,cis-muconic acid isomers stem from chromatographic co-elution, the potential for isomerization during analytical procedures, the lack of commercial standards for all isomers, and matrix effects.

A significant hurdle in the quantification of tetrachloro-muconic acid isomers is their tendency to co-elute during chromatographic analysis. nrel.gov Due to their similar molecular structures and polarities, achieving baseline separation between isomers like tetrachloro-cis,cis-muconic acid and tetrachloro-cis,trans-muconic acid is often difficult with standard chromatographic methods. nrel.gov For the parent compound, muconic acid, common high-performance liquid chromatography (HPLC) methods using certain ionic hydrogen columns are not suitable for resolving the cis,cis and cis,trans isomers. nrel.gov Similar challenges are anticipated for its tetrachlorinated derivatives. The co-elution of these isomers can lead to overlapping peaks, which complicates accurate peak integration and results in imprecise quantification for each individual isomer. While advanced techniques like ultra-high-performance liquid chromatography (UHPLC) can offer improved resolution, complete separation remains a challenge. protocols.ioprotocols.io

Table 1: General Chromatographic Challenges for Isomer Quantification

| Challenge | Description | Impact on Quantification |

| Co-elution | Failure to achieve baseline separation of isomers. | Inaccurate peak integration leading to over- or underestimation of individual isomer concentrations. |

| Peak Tailing/Fronting | Asymmetrical peak shapes. | Difficulty in defining peak start and end points, affecting quantification accuracy. |

| Matrix Effects | Interference from other components in the sample matrix. | Can cause ion suppression or enhancement in mass spectrometry, or distorted peak shapes in chromatography. protocols.io |

Another critical challenge is the inherent instability of the cis,cis isomer, which can convert to the more stable cis,trans or trans,trans forms. For muconic acid, this isomerization can be initiated by changes in pH (below 7) or the addition of heat. nrel.gov This instability means that the sample's isomeric composition can change during sample preparation, storage, or even during the analytical run itself. Such conversions can lead to an underestimation of the tetrachloro-cis,cis-muconic acid concentration and a corresponding overestimation of its other isomers. Careful control of experimental conditions, such as pH and temperature, is therefore crucial to maintain the integrity of the sample's isomeric profile.

The accurate quantification of any chemical compound relies on the availability of pure analytical standards for calibration. A significant problem in the analysis of muconic acid isomers is the lack of commercially available standards for all its forms, particularly the cis,trans isomer. nrel.gov This scarcity necessitates the in-house synthesis and purification of these standards, which can be a time-consuming and resource-intensive process. nrel.govprotocols.io For instance, one established laboratory procedure involves the conversion of the commercially available cis,cis-muconic acid standard to the cis,trans isomer by heating it in a water bath. protocols.io The purity of these prepared standards must be rigorously verified to ensure the accuracy of the calibration curves used for quantification. Without reliable standards for each tetrachlorinated isomer, developing and validating a quantitative method is exceptionally challenging.

Finally, samples obtained from complex matrices, such as biological or environmental sources, can introduce significant matrix effects. protocols.io These effects occur when other components in the sample interfere with the analytical signal of the target analyte. In the context of quantifying tetrachloro-muconic acid isomers, matrix components can cause signal suppression or enhancement in mass spectrometry-based detectors or lead to chromatographic issues like distorted peak shapes. protocols.io To mitigate these effects, extensive sample cleanup procedures or the use of matrix-matched calibration standards are often required, adding further complexity to the analytical workflow. protocols.io

Table 2: Factors Influencing Isomerization of Muconic Acid

| Factor | Description | Consequence for Analysis |

| Low pH (< 7) | Acidic conditions can catalyze the conversion of the cis,cis isomer. nrel.gov | Inaccurate representation of the original isomeric ratio in the sample. |

| Heat | Elevated temperatures can provide the energy needed for isomerization. nrel.gov | Potential for alteration of isomeric composition during sample processing or analysis. |

| Polar Protic Solvents | Solvents like dimethyl sulfoxide and acetonitrile can promote lactonization, a related degradation pathway. nrel.gov | Loss of total muconic acid concentration, leading to inaccurate quantification. |

Ecological and Environmental Relevance of Tetrachloro Cis,cis Muconic Acid

Role as an Intermediate in Bioremediation of Chlorinated Pollutants

Tetrachloro-cis,cis-muconic acid is understood to be a transient intermediate in the aerobic degradation of certain chlorinated aromatic compounds. The primary pathway leading to its formation involves the breakdown of pentachlorophenol (B1679276) (PCP), a widely used and persistent environmental pollutant.

The initial step in the aerobic degradation of PCP by various bacteria is the hydroxylation of the aromatic ring. This reaction is catalyzed by the enzyme pentachlorophenol-4-monooxygenase (PcpB), which converts PCP into tetrachlorohydroquinone (TCHQ) or tetrachlorobenzoquinone (TCBQ). nih.govnih.govresearchgate.net TCHQ can then be further oxidized to tetrachlorocatechol (B74200). It is the subsequent step, the ring cleavage of tetrachlorocatechol by a dioxygenase enzyme, that would theoretically yield tetrachloro-cis,cis-muconic acid.

While the degradation pathways for less chlorinated phenols and benzoates clearly show the formation of corresponding mono- and di-chlorinated muconic acids, the direct evidence for the accumulation of tetrachloro-cis,cis-muconic acid is scarce in scientific literature. nih.govub.edu This suggests that either the enzymatic ring cleavage of tetrachlorocatechol is a rate-limiting step, or the resulting tetrachloro-cis,cis-muconic acid is highly unstable and rapidly transformed in subsequent metabolic reactions.

The degradation of chlorinated muconic acids is a critical step in the complete mineralization of the parent pollutant. Enzymes such as muconate cycloisomerase are responsible for converting these intermediates into compounds that can enter central metabolic pathways, like the Krebs cycle. nih.gov For instance, 2- and 3-chloro-cis,cis-muconic acid are converted into maleoylacetic acid by muconate cycloisomerase II. nih.gov

Table 1: Key Steps in the Proposed Formation of Tetrachloro-cis,cis-Muconic Acid from Pentachlorophenol

| Step | Parent Compound | Intermediate Compound | Key Enzyme(s) | Microorganism Example(s) |

|---|---|---|---|---|

| 1 | Pentachlorophenol (PCP) | Tetrachlorobenzoquinone (TCBQ) | Pentachlorophenol-4-monooxygenase (PcpB) | Sphingobium chlorophenolicum |

| 2 | Tetrachlorobenzoquinone (TCBQ) | Tetrachlorohydroquinone (TCHQ) | Tetrachlorobenzoquinone Reductase (PcpD) | Sphingobium chlorophenolicum |

| 3 | Tetrachlorohydroquinone (TCHQ) | Tetrachlorocatechol | - | - |

| 4 | Tetrachlorocatechol | Tetrachloro-cis,cis-muconic acid (Proposed) | Chlorocatechol 1,2-dioxygenase (Proposed) | - |

Transformation in Contaminated Sites and Biogeochemical Cycling of Halogenated Compounds

In contaminated soils and sediments, the transformation of tetrachloro-cis,cis-muconic acid is a component of the broader biogeochemical cycling of halogenated organic compounds. The fate of this intermediate is dependent on the prevailing environmental conditions, particularly the presence or absence of oxygen.

Under aerobic conditions, the degradation pathway would likely proceed through dehalogenation and eventual mineralization to carbon dioxide and chloride ions. However, the high degree of chlorination in tetrachloro-cis,cis-muconic acid may render it more resistant to degradation compared to its less chlorinated counterparts.

Under anaerobic conditions, which are common in deeper soil layers and sediments, the primary transformation process for highly chlorinated compounds is reductive dehalogenation. researchgate.net In this process, chlorine atoms are sequentially removed and replaced with hydrogen atoms. For instance, studies on the anaerobic degradation of tetrachlorocatechol have shown that it is dechlorinated to 3,4,6-trichlorocatechol (B154911). nih.gov This suggests that under anaerobic conditions, the formation of tetrachloro-cis,cis-muconic acid from tetrachlorocatechol is less likely, as dechlorination would likely precede ring cleavage.

Microbial Communities Involved in Environmental Degradation

A variety of microorganisms have been identified that are capable of degrading chlorinated aromatic pollutants and their intermediates. While specific microorganisms that metabolize tetrachloro-cis,cis-muconic acid have not been explicitly detailed, the microbial communities known to degrade its precursors and analogues provide insight into the likely players.

Bacterial species from the genera Sphingomonas (now Sphingobium), Rhodococcus, and Pseudomonas are well-known for their ability to degrade pentachlorophenol and other chlorinated phenols. nih.govnih.govmdpi.com

Sphingobium chlorophenolicum (formerly Sphingomonas chlorophenolica) is one of the most studied PCP-degrading bacteria. nih.govmdpi.com It possesses the enzymatic machinery to initiate the degradation of PCP to tetrachlorohydroquinone. nih.govresearchgate.net

Rhodococcus chlorophenolicus is another key bacterium capable of mineralizing PCP in contaminated soils. nih.govfrontiersin.org It utilizes a cytochrome P-450-dependent monooxygenase for the initial hydroxylation of PCP. nih.gov

Pseudomonas sp. B13 has been shown to degrade 3-chlorobenzoate via the formation of 2-chloro-cis,cis-muconic acid, indicating its capability to handle chlorinated muconic acids. nih.gov

In many contaminated environments, the complete degradation of complex chlorinated pollutants is carried out by microbial consortia rather than single species. nih.gov These consortia consist of different microbial populations that perform complementary metabolic functions. For example, one group of bacteria may carry out the initial breakdown of the primary pollutant, while another group utilizes the resulting intermediates. This metabolic cooperation is essential for the complete mineralization of the contaminant and the detoxification of the environment.

Table 2: Microbial Genera Implicated in the Degradation of Highly Chlorinated Aromatic Compounds

| Microbial Genus | Known Degradation Capability | Relevant Enzymes |

|---|---|---|

| Sphingobium | Pentachlorophenol, Tetrachlorohydroquinone | Pentachlorophenol-4-monooxygenase, Tetrachlorobenzoquinone Reductase |

| Rhodococcus | Pentachlorophenol, Polychlorinated phenols | Cytochrome P-450 monooxygenase |

| Pseudomonas | Chlorobenzoates, Chlorocatechols, Chlorinated muconic acids | Chlorocatechol 1,2-dioxygenase, Muconate cycloisomerase II |

| Mycobacterium | Pentachlorophenol | Cytochrome P-450 type enzyme |

Theoretical and Computational Studies of Tetrachloro Cis,cis Muconic Acid

Molecular Modeling and Electronic Structure Calculations

Detailed molecular modeling and electronic structure calculations specifically for tetrachloro-cis,cis-muconic acid are not extensively documented in publicly available research. However, computational tools and databases provide predicted properties based on its structure. These predictions offer insights into its physicochemical characteristics.

Computational platforms can predict various properties of tetrachloro-cis,cis-muconic acid. For instance, the predicted XlogP value, a measure of lipophilicity, is approximately 2.7. uni.lu This suggests a moderate level of fat solubility. Furthermore, predicted collision cross-section (CCS) values, which relate to the molecule's size and shape, have been calculated for different adducts. uni.lu These values are crucial for analytical techniques like ion mobility-mass spectrometry.

Table 1: Predicted Physicochemical Properties of Tetrachloro-cis,cis-muconic acid

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C6H2Cl4O4 | uni.lu |

| Monoisotopic Mass | 277.87073 Da | uni.lu |

| Predicted XlogP | 2.7 | uni.lu |

| Predicted Collision Cross Section ([M+H]+) | 139.6 Ų | uni.lu |

| Predicted Collision Cross Section ([M-H]-) | 135.7 Ų | uni.lu |

While specific electronic structure calculations are scarce, the presence of four electron-withdrawing chlorine atoms and two carboxylic acid groups significantly influences the electron distribution within the molecule. This electronic structure is fundamental to its reactivity and interactions with enzymes.

Prediction of Reactivity and Transformation Pathways

The reactivity of tetrachloro-cis,cis-muconic acid is largely dictated by its functional groups and the presence of chlorine substituents. Its transformation is a key aspect of the biodegradation of highly chlorinated aromatic compounds.

One of the primary transformation pathways for chlorinated muconic acids is enzymatic cycloisomerization. expasy.orgnih.gov This reaction is catalyzed by enzymes known as chloromuconate cycloisomerases. expasy.orgnih.govwikipedia.org Depending on the substitution pattern, this can lead to the formation of different dienelactone products. For instance, 2-chloro-cis,cis-muconic acid is converted to a trans-dienelactone. nih.gov The reactivity of the cis,cis-isomer of muconic acid is also influenced by pH, with isomerization to the cis,trans-isomer occurring under acidic conditions. rsc.org Prolonged heating under acidic conditions can lead to intramolecular cyclization, forming lactones. rsc.org

The degradation of tetrachloro-cis,cis-muconic acid is expected to proceed through the modified ortho-cleavage pathway, which is common for chlorinated aromatic compounds. This pathway involves a series of enzymatic reactions that ultimately lead to intermediates of central metabolism.

Enzyme-Substrate Interactions in Chlorinated Muconate Metabolism

The metabolism of chlorinated muconates, including the tetrachloro- derivative, is mediated by a specific set of enzymes. The interactions between these enzymes and their substrates are crucial for the detoxification and degradation of these compounds.

Chloromuconate Cycloisomerase (EC 5.5.1.7): This enzyme, also known as muconate cycloisomerase II, plays a pivotal role in the metabolism of chlorinated muconic acids. expasy.orgwikipedia.orgnih.gov It catalyzes the cycloisomerization of compounds like 2-chloro-cis,cis-muconate (B1241311). nih.gov The enzyme from Pseudomonas sp. B13 converts 3-chloro-cis,cis-muconate (B1234730) to cis-4-carboxymethylenebut-2-en-4-olide (B1233293) with the elimination of a chloride ion. nih.gov The chloromuconate cycloisomerases encoded by plasmids pJP4 and pAC27 are capable of converting (+)-2-chloromuconolactone, highlighting their versatility. nih.gov The active site architecture of these enzymes differs, leading to variations in regiochemical outcomes depending on the halogen substituent. nih.gov

Dienelactone Hydrolase (EC 3.1.1.45): Following cycloisomerization, the resulting dienelactones are acted upon by dienelactone hydrolases. nih.govebi.ac.uk These enzymes are critical in the modified ortho-cleavage pathway. nih.govplos.org They exhibit specificity for either cis- or trans-dienelactones. nih.govplos.org For example, the dienelactone hydrolase from Pseudomonas cepacia shows a distinct preference for cis-dienelactone. nih.gov The hydrolysis of the dienelactone is a key step that prevents the formation of dead-end products and channels the metabolites towards further degradation. researchgate.net

Table 2: Enzymes in Chlorinated Muconate Metabolism

| Enzyme | EC Number | Function | Substrates (Examples) |

|---|---|---|---|

| Chloromuconate cycloisomerase | 5.5.1.7 | Cycloisomerization of chlorinated muconic acids | 2-chloro-cis,cis-muconate, 3-chloro-cis,cis-muconate |

| Dienelactone hydrolase | 3.1.1.45 | Hydrolysis of dienelactones | cis-dienelactone, trans-dienelactone |

Compound List

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| Tetrachloro-cis,cis-muconic acid |

| 2-chloro-cis,cis-muconate |

| 3-chloro-cis,cis-muconate |

| cis-4-carboxymethylenebut-2-en-4-olide |

| trans-dienelactone |

| (+)-2-chloromuconolactone |

| cis-dienelactone |

| cis,cis-muconic acid |

| cis,trans-muconic acid |

Derivatives and Analogues of Tetrachloro Cis,cis Muconic Acid in Research

Synthesis and Investigation of Related Chlorinated Muconic Acid Compounds

The synthesis and investigation of chlorinated muconic acids are often linked to the degradation of chlorinated aromatic compounds, a significant area of environmental research. The enzymatic processes involved in the breakdown of these pollutants can lead to the formation of various chlorinated muconic acid derivatives.

One key area of investigation has been the enzymatic cycloisomerization of chloro-substituted cis,cis-muconic acids. For instance, research has focused on the conversion of 2- and 3-chloro-cis,cis-muconic acid by the enzyme muconate cycloisomerase II, which was isolated from Pseudomonas sp. B13 grown on 3-chlorobenzoate. researchgate.netnih.gov This enzyme facilitates the conversion of these chlorinated substrates into other compounds, demonstrating a potential bioremediation pathway. researchgate.netnih.gov

Another significant avenue of research involves the reaction of muconic acid derivatives with chlorine dioxide, a process relevant to the bleaching of wood pulp. tandfonline.comresearchgate.nettandfonline.com Studies have shown that muconic acid derivatives can react with chlorine dioxide, with the rate of reaction being influenced by the presence of substituents on the muconic acid structure. For example, dimethyl muconic acid exhibits a higher reaction rate compared to unsubstituted muconic acid. researchgate.net This suggests that the chlorine atoms in tetrachloro-cis,cis-muconic acid would significantly influence its reactivity.

The synthesis of specific chlorinated muconic acids has also been a subject of study. For example, mucochloric acid, a dichlorinated derivative, can be prepared through various methods, including the action of chlorine on furoic acid. nih.gov

Comparative Studies with Muconic Acid Isomers and Other Chlorinated Dicarboxylic Acids

Comparative studies provide a framework for understanding the structure-activity relationships of tetrachloro-cis,cis-muconic acid by examining its isomers and other chlorinated dicarboxylic acids. These studies often focus on physical properties, reactivity, and potential toxicity.

The reactivity of muconic acid isomers has been a subject of kinetic studies. For instance, the ozonation of trans,trans-muconic acid has been investigated to determine its reaction kinetics in water. nih.gov Such studies on the parent molecule provide a baseline for understanding how the presence of four chlorine atoms in tetrachloro-cis,cis-muconic acid would alter its reactivity towards oxidizing agents.

From a toxicological perspective, the presence of chlorine atoms in organic molecules is a significant factor. While specific toxicity data for tetrachloro-cis,cis-muconic acid is not available, information on other chlorinated compounds can offer some context. For example, chlorine itself is toxic if inhaled and can cause skin and eye irritation. ercoworldwide.com Various chlorinated compounds, such as certain pesticides and industrial byproducts, are known for their persistence in the environment and potential adverse health effects. cdc.govcdc.govnist.gov Therefore, it is plausible that tetrachloro-cis,cis-muconic acid could exhibit some level of toxicity, warranting further investigation.

Below are data tables comparing the properties of related compounds. Due to the limited availability of experimental data for tetrachloro-cis,cis-muconic acid, some values for related chlorinated muconic acids are computed.

Table 1: Physical Properties of Muconic Acid Isomers and Chlorinated Derivatives

| Compound Name | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) |

| cis,cis-Muconic Acid | C₆H₆O₄ | 142.11 | 194-195 |

| cis,trans-Muconic Acid | C₆H₆O₄ | 142.11 | 190-191 |

| trans,trans-Muconic Acid | C₆H₆O₄ | 142.11 | 301 |

| 3-Chloro-cis,cis-muconic acid | C₆H₅ClO₄ | 176.55 | Not Available |

| 2,4-Dichloromuconic acid | C₆H₄Cl₂O₄ | 211.00 | Not Available |

Data for muconic acid isomers from Wikipedia. wikipedia.org Data for chlorinated derivatives from PubChem. nih.govnih.gov

Table 2: Computed Properties of Chlorinated Muconic Acids

| Compound Name | IUPAC Name | XLogP3-AA |

| 3-Chloro-cis,cis-muconic acid | (2Z,4Z)-3-chlorohexa-2,4-dienedioic acid | 0.6 |

| 2,4-Dichloromuconic acid | (2Z,4Z)-2,4-dichlorohexa-2,4-dienedioic acid | 1.5 |

Future Research Directions and Unexplored Aspects

Elucidation of Novel Microbial Pathways for Tetrachloro-cis,cis-Muconic Acid Transformation

The biodegradation of chlorinated aromatic compounds often involves the formation of chlorinated muconic acids as key intermediates. While the metabolism of cis,cis-muconic acid is well-documented in various microorganisms, the pathways for its tetrachlorinated counterpart are less understood. mdpi.comnih.gov Future research should prioritize the discovery and characterization of novel microbial pathways capable of transforming tetrachloro-cis,cis-muconic acid.

Key research areas include:

Isolation and characterization of novel microorganisms: Screening of contaminated environments, such as industrial sites and landfills, for bacteria and fungi capable of degrading tetrachlorinated aromatic compounds could lead to the discovery of organisms that can metabolize tetrachloro-cis,cis-muconic acid. nih.gov

Identification of key enzymes and genes: Once promising microorganisms are identified, the next step involves pinpointing the specific enzymes and the genes that encode them responsible for the dechlorination and ring cleavage of the molecule. This can be achieved through techniques like functional genomics and proteomics.

Pathway reconstruction: By identifying the intermediates formed during the degradation process, researchers can reconstruct the entire metabolic pathway. This knowledge is crucial for engineering more efficient bioremediation strategies. For instance, some bacteria are known to metabolize benzoate (B1203000) to cis,cis-muconic acid via the catechol branch of the β-ketoadipate pathway, involving enzymes like benzoate 1,2-dioxygenase and catechol 1,2-dioxygenase. mdpi.com Investigating analogous pathways for the tetrachlorinated compound is a promising avenue.

Advanced Analytical Techniques for Low-Concentration Detection in Complex Matrices

The accurate detection and quantification of tetrachloro-cis,cis-muconic acid in complex environmental samples, such as soil, water, and biological tissues, is essential for monitoring its fate and transport, as well as for assessing the efficiency of bioremediation efforts. However, its analysis can be challenging due to potential isomerization to cis,trans- or trans,trans-muconic acid, especially under certain pH and temperature conditions. rsc.orgnrel.gov

Future research in this area should focus on:

Development of highly sensitive and selective methods: Techniques like ultra-high performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) offer the potential for detecting trace amounts of the compound. psu.edu

Improved sample preparation techniques: Innovations in sample extraction and clean-up are needed to minimize matrix effects and prevent isomerization during analysis. uniroma1.it Solid-phase extraction (SPE) with ion exchange resins is a commonly used method for concentrating muconic acid from urine samples and could be adapted for environmental matrices. nih.govmdpi.com

Addressing isomerization challenges: The development of analytical procedures that can either prevent the isomerization of cis,cis-muconic acid or accurately quantify all its isomers is crucial for obtaining reliable data. nrel.gov

Biotechnological Applications in Environmental Science (excluding clinical)

Beyond its role as a degradation intermediate, the microbial transformation of tetrachloro-cis,cis-muconic acid could be harnessed for various biotechnological applications in environmental science.

Potential applications include:

Bioremediation of contaminated sites: Microorganisms capable of degrading tetrachloro-cis,cis-muconic acid could be used to clean up sites contaminated with chlorinated pesticides and herbicides, for which this compound is a metabolite.

Biosynthesis of value-added products: While challenging, it may be possible to engineer microbial pathways to convert tetrachloro-cis,cis-muconic acid into useful chemicals. Research into the bioproduction of adipic acid from cis,cis-muconic acid highlights the potential for creating valuable products from these dicarboxylic acids. researchgate.netmdpi.com

Development of biosensors: Enzymes involved in the transformation of tetrachloro-cis,cis-muconic acid could be integrated into biosensor devices for the rapid and specific detection of this and related pollutants in the environment.

Integrated Omics Approaches for Understanding Microbial Interactions

To gain a comprehensive understanding of how microorganisms interact with and transform tetrachloro-cis,cis-muconic acid, an integrated "omics" approach is necessary. researchgate.net This involves combining genomics, transcriptomics, proteomics, and metabolomics to study the complete biological system. frontiersin.orgembopress.orgnih.gov

Key aspects of this integrated approach include:

Genomics and Metagenomics: Sequencing the genomes of individual microbial isolates or the collective DNA from a microbial community (metagenomics) can reveal the genetic potential for degradation pathways. nih.govresearchgate.net

Transcriptomics: Analyzing the complete set of RNA transcripts (the transcriptome) can show which genes are actively being expressed in the presence of tetrachloro-cis,cis-muconic acid, providing insights into the regulatory networks involved.

Proteomics: Studying the entire complement of proteins (the proteome) can identify the key enzymes and other proteins that are produced in response to the compound. embopress.org

Metabolomics: Analyzing the complete set of small-molecule metabolites can help to identify the intermediates and final products of the degradation pathway, providing a direct measure of the metabolic activity.

By integrating these multi-omics datasets, researchers can build comprehensive models of the microbial processes involved in the transformation of tetrachloro-cis,cis-muconic acid, paving the way for the development of more effective and targeted environmental biotechnologies. researchgate.net

Conclusion

Summary of Current Understanding of Tetrachloro-cis,cis-Muconic Acid

Tetrachloro-cis,cis-muconic acid is a chlorinated dicarboxylic acid that has been identified primarily as a key metabolic intermediate in the biodegradation of highly chlorinated aromatic pollutants. ebi.ac.uk Its significance in scientific research is not as a commercial product but as a transient molecule whose presence provides crucial insights into microbial catabolic pathways.

Current knowledge establishes that this compound is formed during the microbial breakdown of persistent environmental contaminants such as pentachlorophenol (B1679276) (PCP) and hexachlorobenzene (B1673134) (HCB). The formation of tetrachloro-cis,cis-muconic acid occurs via the ortho-cleavage of a catechol-like intermediate, specifically tetrachlorocatechol (B74200). This ring-cleavage is a critical step in the aerobic degradation pathway, converting a cyclic aromatic structure into a linear aliphatic one, which can then be further metabolized by the microorganism.

Research has identified specific microorganisms capable of facilitating this conversion. For instance, certain strains of bacteria utilize a series of enzymatic reactions to degrade complex chlorinated compounds, with tetrachloro-cis,cis-muconic acid appearing as a central metabolite. The subsequent degradation of tetrachloro-cis,cis-muconic acid is also an area of active study, as its complete mineralization is essential for the detoxification of the original pollutant.

The table below details research findings related to the microbial production of muconic acid derivatives from various substrates, illustrating the metabolic versatility of microorganisms in processing aromatic compounds.

| Microorganism Strain | Parent Compound(s) / Substrate(s) | Key Findings & Molar Conversion |

| Pseudomonas putida B6-2ΔcatBΔsalC | Biphenyl, Benzoate (B1203000), Salicylate | Successfully converted complex aromatic compounds into cis,cis-muconate (B1241781) (ccMA). Achieved a molar conversion of 95.3% from biphenyl. nih.gov |

| P. brassicacearum MPDSΔsalC(pUCP18k-catA) | Naphthalene | Engineered strain accumulated approximately 5.4 mM of ccMA from naphthalene. nih.gov |

| Engineered Pseudomonas putida KT2440 | Glucose and Xylose | Co-utilization of sugars to produce ccMA, achieving a titer of 47.2 g/L. rsc.org |

| Amycolatopsis sp. ATCC 39116 | Lignin-derived aromatics (e.g., Vanillate) | The organism can be genetically engineered to accumulate cis,cis-muconic acid by disrupting the subsequent metabolic step (catB gene). uni-saarland.de |

| Engineered Corynebacterium glutamicum | Benzoic acid, Phenol, Catechol | Deletion of the catB gene in the β-ketoadipate pathway led to the accumulation of muconic acid from various aromatic precursors. mdpi.com |

Perspectives on its Significance in Environmental Chemistry and Biotechnology

The role of tetrachloro-cis,cis-muconic acid extends beyond being a mere metabolic footnote; it holds considerable significance for both environmental chemistry and biotechnology.

In environmental chemistry , the detection of tetrachloro-cis,cis-muconic acid serves as a definitive biomarker for the in-situ microbial degradation of chlorinated phenols and benzenes. Its presence in contaminated soil or water samples can confirm that bioremediation processes are actively occurring via a specific ortho-cleavage pathway. This provides a more direct measure of microbial activity on target pollutants compared to simply monitoring the disappearance of the parent compound, which could be due to other factors like sorption or leaching. Understanding the kinetics of its formation and degradation can help optimize conditions for the bioremediation of polluted sites.

From a biotechnology perspective, tetrachloro-cis,cis-muconic acid and the enzymes involved in its lifecycle are of great interest. The study of the enzymes that produce and degrade this molecule—such as catechol 1,2-dioxygenases that remain active on highly chlorinated substrates—can lead to the discovery of robust biocatalysts. researchgate.net These enzymes could be harnessed for various applications, including:

Engineered Bioremediation: Isolating the genes responsible for the degradation pathway and inserting them into robust, industrially relevant microorganisms could lead to the development of highly efficient "microbial cell factories" for detoxifying specific waste streams. nih.govnih.gov

Green Chemistry: While the chlorinated form itself is not a target product, the broader family of muconic acids are valuable platform chemicals for producing polymers like nylon and PET. wikipedia.orgresearchgate.netmdpi.com Studying the microbial pathways that handle halogenated variants can provide fundamental insights into enzyme function and protein engineering, potentially enabling the design of novel biocatalytic routes to produce valuable chemicals from diverse and complex starting materials, including waste pollutants. nih.govresearchgate.net

In essence, while tetrachloro-cis,cis-muconic acid is an intermediate of environmental concern, its study provides a window into powerful natural processes. This knowledge is critical for developing effective environmental monitoring tools and for advancing a bio-based economy where microbial catalysts can transform pollutants into valuable products.

Q & A

Basic Research Questions

Q. What are the standard analytical methods for quantifying Tetrachloro-cis,cis-muconic acid in environmental samples?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is widely used due to its specificity for chlorinated aromatic intermediates. For isomer separation, reverse-phase C18 columns with mobile phases (e.g., acetonitrile/water at pH 2.5) are recommended. Gas chromatography-mass spectrometry (GC-MS) is suitable for volatile derivatives but requires derivatization (e.g., silylation) .

- Quality Control : Run triplicate injections and include internal standards (e.g., deuterated analogs) to correct for matrix effects. Report relative standard deviations (RSD) for reproducibility .

Q. How can Tetrachloro-cis,cis-muconic acid be synthesized in the laboratory for reference standards?

- Methodological Answer : Chemical synthesis typically involves chlorination of cis,cis-muconic acid using sulfuryl chloride (SO₂Cl₂) under controlled pH (4–6) to prevent over-chlorination. Purification steps include recrystallization from ethanol/water mixtures and vacuum drying. Confirm purity via melting point analysis and nuclear magnetic resonance (¹H-NMR) .

Advanced Research Questions

Q. How do experimental conditions (pH, temperature, microbial consortia) influence the degradation pathways of Tetrachloro-cis,cis-muconic acid in soil?

- Methodological Answer : Use factorial design experiments to isolate variables. For example:

- Variables : pH (4–8), temperature (20–40°C), and microbial inoculum (e.g., Sphingomonas spp.).

- Response Metrics : Degradation rate constants (k), intermediate metabolites (via LC-MS), and CO₂ evolution.

- Data Analysis : Apply ANOVA to identify synergistic effects. Contradictions in degradation rates across studies often arise from unaccounted soil organic matter content or redox conditions .

Q. What statistical approaches resolve contradictions in reported stability data for Tetrachloro-cis,cis-muconic acid under UV exposure?

- Methodological Answer : Meta-regression analysis can harmonize conflicting data by normalizing variables (e.g., light intensity, solvent polarity). For lab studies:

- Experimental Design : Use a split-plot design to test UV stability across solvents (water vs. acetonitrile).

- Contradiction Mitigation : Replicate experiments with standardized actinometry and report quantum yields (Φ) for direct comparison .

Q. How can computational models predict the reactivity of Tetrachloro-cis,cis-muconic acid with hydroxyl radicals (•OH) in aqueous systems?

- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31+G(d,p)) model reaction pathways. Validate with experimental rate constants from pulse radiolysis. Key parameters:

- Activation Energy (Eₐ) : Compare computed vs. experimental values.

- Intermediate Stability : Identify transient species via time-resolved spectroscopy. Discrepancies often arise from solvent effects not modeled in simulations .

Methodological Frameworks for Data Interpretation

Q. What criteria ensure rigorous formulation of research questions for studying Tetrachloro-cis,cis-muconic acid’s environmental fate?

- Guidance : Apply the FINER framework:

- Feasible : Ensure access to isotopically labeled analogs (e.g., ¹³C) for tracer studies.

- Novel : Investigate understudied matrices (e.g., marine sediments).

- Ethical : Adhere to EPA guidelines for chlorinated compound handling .

Q. How to design a systematic review addressing the ecotoxicological risks of Tetrachloro-cis,cis-muconic acid?

- Protocol :

Search Strategy : Use Boolean terms (e.g., "(Tetrachloro-muconic acid) AND (bioaccumulation OR toxicity)") across PubMed, Web of Science, and specialized databases (e.g., TOXLINE).

Inclusion Criteria : Prioritize studies with LC₅₀/EC₅₀ data and standardized test organisms (e.g., Daphnia magna).

Bias Assessment : Use the COSMOS-E checklist for environmental systematic reviews .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.